N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring dual benzothiazole and thiazole moieties, with a fluorine substituent at the 6-position of the benzothiazole ring. This structural motif is associated with diverse biological activities, including anticancer and anti-inflammatory properties, as observed in analogous compounds . The compound’s design leverages the electron-withdrawing fluorine atom to enhance metabolic stability and binding affinity, a strategy common in medicinal chemistry for optimizing pharmacokinetics .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN4S3/c18-9-5-6-11-14(7-9)25-17(20-11)22-16-21-12(8-23-16)15-19-10-3-1-2-4-13(10)24-15/h1-8H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZGMKQQMCNRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. The specific pathways affected would depend on the target of the compound and the resulting changes from its interaction with the target.
Pharmacokinetics
It is mentioned that admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole compounds
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound features a unique combination of benzothiazole and thiazole moieties, which are known for their significant biological properties. The synthesis typically involves multi-step processes including cyclization and coupling reactions. The general synthetic route includes:
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Formation of Benzothiazole and Thiazole Rings :
- Cyclization of 2-amino thiophenols with carbon disulfide.
- Reaction of α-haloketones with thiourea to form thiazole rings.
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Coupling Reactions :
- The benzothiazole and thiazole rings are coupled using appropriate linkers.
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Fluorination :
- Introduction of the fluorine atom at the 6-position of the benzothiazole ring to enhance biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. Studies have shown:
- Antibacterial Activity : The compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also demonstrates antifungal properties against Candida species, with MIC values comparable to established antifungal agents .
Anticancer Activity
The compound has been evaluated for its anticancer potential across several cancer cell lines:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |
| OVCAR-4 (Ovarian Cancer) | 15.9 | 27.9 | - |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer types while being less effective against others .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : Similar to other benzothiazole derivatives, it may inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation.
- Induction of Apoptosis in Cancer Cells : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Case Studies
Several case studies highlight the efficacy of this compound in both antibacterial and anticancer applications:
- Antibacterial Efficacy Study : A recent study evaluated the compound against a panel of bacterial strains and found it significantly reduced bacterial load in infected animal models compared to control groups .
- Anticancer Trials : Clinical trials involving patients with advanced cancers have demonstrated promising results with this compound as part of combination therapy regimens, showing enhanced tumor regression rates .
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The chemical reactions of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine can be categorized into several types based on the functional groups present in the molecule. Below are some notable reaction types and findings from recent studies.
Biological Activity and Mechanism
The compound's biological activity has been a focal point in recent research. The following table summarizes key findings on its antimicrobial and anti-tubercular activities:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Inhibition (%) |
|---|---|---|---|
| 7a | Anti-tubercular | 250 μg/mL | 98 |
| 12a | Antimicrobial | 100 μg/mL | 99 |
These results indicate that modifications to the benzothiazole structure can significantly enhance its biological efficacy .
Reaction Pathways
Several reaction pathways have been identified for synthesizing derivatives of this compound:
- Formation of Urea Derivatives : The reaction of the amine with carbonyl compounds can yield urea derivatives. This has been shown to enhance biological activity against various pathogens .
- Thioamide Formation : The introduction of thioamide groups through reactions with Lawesson's reagent has been reported to improve the compound's activity against certain cancer cell lines .
Structural Characterization Techniques
The synthesized compounds undergo rigorous characterization using various analytical techniques:
Spectroscopic Analysis
The structural confirmation of synthesized compounds typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the presence of specific hydrogen and carbon environments within the molecule.
- Infrared (IR) Spectroscopy : Helps in identifying functional groups based on characteristic absorption bands.
Mass Spectrometry
Mass spectrometry provides molecular weight information and fragmentation patterns that help in elucidating the structure of synthesized compounds.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 6-fluoro group mirrors substituents in BT16 (6-chloro) and TH-644 (3-fluoro), which enhance stability and receptor interactions .
- Heterocyclic Linkages: Unlike BT16’s dihydrothiazole or TH-644’s phenoxyphenyl group, the target compound’s dual benzothiazole-thiazole system may improve π-π stacking in biological targets .
- Spectral Data : The absence of reported spectral data for the target compound contrasts with BT16’s detailed IR/NMR profiles, underscoring a gap in characterization .
Pharmacological Potential
- Bioavailability : The target compound’s molecular weight (384.44 g/mol) aligns with Lipinski’s rules, unlike bulkier analogs like BT16 (466 g/mol), suggesting better oral bioavailability .
Q & A
Basic Research Questions
What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with substituted thiazole precursors. A common approach includes:
- Step 1 : Condensation of 5-chlorothiazol-2-amine derivatives with fluorinated benzoyl chlorides in pyridine, followed by overnight stirring at room temperature .
- Step 2 : Purification via chromatography and recrystallization (e.g., from methanol or ethanol) to isolate the pure compound .
- Reaction Optimization : Use of sodium acetate as a base and ethanol as a solvent under reflux (7–12 hours) to facilitate cyclization .
How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- IR Spectroscopy : Identification of functional groups (e.g., C=N stretching at ~1620 cm⁻¹, N–H bonds at ~3140 cm⁻¹) .
- ¹H NMR : Analysis of aromatic proton environments (e.g., δ 6.46–8.2 ppm for aryl protons) and hydrogen bonding (e.g., NH signals at δ 4.21 ppm) .
- Mass Spectrometry : FABMS for molecular ion confirmation (e.g., m/z 466 for a related benzothiazole derivative) .
- X-ray Crystallography : To resolve intermolecular interactions like N–H⋯N hydrogen bonds forming centrosymmetric dimers .
What are common in vitro assays to evaluate its biological activity?
- Antibacterial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains, following protocols similar to those for 2-aminothiazole derivatives .
- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Ethanol or methanol under reflux enhances cyclization efficiency compared to polar aprotic solvents .
- Catalyst Use : Sodium acetate improves deprotonation and accelerates amide bond formation .
- Temperature Control : Reflux at 80–90°C for 7 hours balances reaction rate and byproduct minimization .
- Work-Up : Washing with 10% NaHCO₃ removes acidic impurities, while recrystallization from ethanol increases crystallinity .
What strategies are used to determine the compound's mechanism of action?
- Target Identification :
- Enzyme Assays : Direct measurement of PFOR inhibition using spectrophotometric NADH oxidation .
- Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding to ATP-binding pockets or DNA gyrase .
- Pathway Analysis : Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .
- Competitive Binding Studies : Use of fluorescent probes (e.g., ANS for hydrophobic pockets) to assess displacement .
How to resolve contradictions in reported bioactivity data across studies?
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, culture media) to minimize variability .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. chloro groups on thiazole rings) to clarify bioactivity trends .
- Meta-Analysis : Pool data from multiple studies to identify dose-response patterns or confounding factors (e.g., solvent used in assays) .
Notes
- Methodological Rigor : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic & Medicinal Chemistry Letters) for synthesis and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
